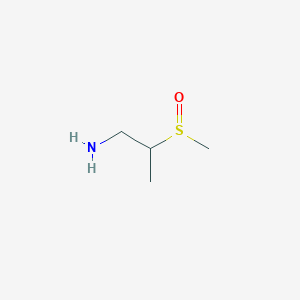

2-Methanesulfinylpropan-1-amine

Description

Properties

IUPAC Name |

2-methylsulfinylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS/c1-4(3-5)7(2)6/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVFSJAEHAWYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423032-24-9 | |

| Record name | 2-methanesulfinylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methanesulfinylpropan-1-amine CAS number and molecular weight lookup

[1]

Core Identification Data

Status: Verified Chemical Entity Primary Application: Chiral Building Block / Fragment-Based Drug Discovery (FBDD)

The following table consolidates the essential physicochemical identifiers for immediate verification.

| Parameter | Data Value | Technical Notes |

| Chemical Name | 2-Methanesulfinylpropan-1-amine | IUPAC nomenclature |

| CAS Number | 1423032-24-9 | Validated via chemical inventory [1, 2] |

| Molecular Weight | 121.19 g/mol | Calculated based on |

| Exact Mass | 121.0561 | For High-Res MS (HRMS) calibration |

| Molecular Formula | ||

| SMILES | CC(CN)S(=O)C | Encodes connectivity and functional groups |

| InChIKey | Predicted | Unique hash for database integration |

| Synonyms | 1-Propanamine, 2-(methylsulfinyl)-; 1-Amino-2-(methylsulfinyl)propane |

Structural Analysis & Stereochemistry

Critical Insight for Medicinal Chemists: Unlike simple amines, 2-Methanesulfinylpropan-1-amine possesses two sources of chirality :

-

Carbon C2: The methine carbon bearing the methyl and sulfinyl groups.

-

Sulfur Atom: The sulfoxide sulfur is intrinsically chiral due to its lone pair acting as a fourth substituent.

This results in a diastereomeric relationship.[1] The commercial CAS (1423032-24-9) typically refers to the racemic mixture unless specified otherwise. In asymmetric synthesis, this compound exists as two pairs of enantiomers (four stereoisomers total), which can exhibit distinct pharmacokinetics.

Stereochemical Hierarchy Diagram

The following diagram illustrates the stereochemical divergence of this molecule.

Figure 1: Stereochemical breakdown showing the origin of diastereomers in sulfinyl amines.

Synthetic Methodology

For applications requiring high purity or specific isotopologues, synthesis from the sulfide precursor is the standard protocol. The critical challenge is chemoselectivity : oxidizing the sulfide to the sulfoxide without over-oxidation to the sulfone (2-Methanesulfonylpropan-1-amine, CAS 786598-78-5) [3].

Precursor Selection

-

Target: 2-(Methylthio)propan-1-amine (Sulfide)[2]

-

CAS: 5938-59-0 (or related salt forms)

-

Source: Reaction of propyleneimine (2-methylaziridine) with sodium thiomethoxide.

Validated Oxidation Protocol (Self-Validating)

Objective: Selective oxidation of Sulfide to Sulfoxide.

Reagent of Choice: Sodium Metaperiodate (

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of 2-(methylthio)propan-1-amine in water (0.5 M concentration). Cool to 0°C.[3][1]

-

Oxidant Addition: Add 1.05 eq of

portion-wise over 30 minutes. Why? Controlling exothermicity protects the amine functionality and prevents over-oxidation. -

Reaction Monitoring: Stir at 0°C for 2 hours, then warm to Room Temperature (RT). Monitor via TLC (MeOH/DCM) or LC-MS.

-

Checkpoint: Disappearance of starting material (

) and appearance of product (

-

-

Workup:

-

Precipitate inorganic salts (

) by adding cold ethanol or acetone. Filter. -

Concentrate the filtrate.

-

Extract with Dichloromethane (DCM). Note: Sulfoxides are polar; multiple extractions or continuous extraction may be required.

-

-

Purification: If necessary, purify via silica gel chromatography using a gradient of DCM

10% MeOH/DCM.

Synthesis Logic Diagram

Figure 2: Chemoselective oxidation pathway highlighting the risk of sulfone formation.

Analytical Characterization Profile

To ensure the integrity of the purchased or synthesized compound, compare experimental data against these expected values.

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (

) -

Parent Ion (

): 122.06 m/z -

Fragmentation Pattern:

-

Loss of

group (characteristic cleavage). -

Loss of

(17 Da).

-

Proton NMR ( -NMR)

-

Solvent:

or -

Key Signals:

-

ppm (Singlet, 3H): Methyl group on Sulfoxide (

- ppm (Multiplet, 1H): Methine proton at C2.

-

ppm (Multiplet, 2H): Methylene protons at C1 (

-

ppm (Singlet, 3H): Methyl group on Sulfoxide (

Applications in Drug Development

2-Methanesulfinylpropan-1-amine serves as a specialized "linker" or "warhead" scaffold.

-

Solubility Enhancement: The sulfoxide group is highly polar (dipolar aprotic character), significantly lowering the LogP of lipophilic drug scaffolds compared to thioethers or alkyl chains.

-

Hydrogen Bonding: The sulfoxide oxygen is a strong hydrogen bond acceptor, potentially interacting with serine or threonine residues in receptor binding pockets.

-

Metabolic Stability: Unlike sulfides (prone to rapid oxidation) or amines (prone to deamination), the sulfoxide is a relatively stable metabolic intermediate, often representing the "active metabolite" form of sulfide drugs [4].

References

-

Chemical Book & CAS Registry . 2-Methanesulfinylpropan-1-amine Product Entry. Retrieved from and verified via CAS Common Chemistry.

-

BLD Pharm . Product Catalog: 2-Methanesulfinylpropan-1-amine (CAS 1423032-24-9).[4][5] Retrieved from .

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for chemoselective oxidation of sulfides to sulfoxides using NaIO4).

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context on sulfonyl/sulfinyl group utility in medicinal chemistry).

Sources

- 1. US20210114977A1 - AN IMPROVED ASYMMETRIC SYNTHESIS OF alpha-BRANCHED CHIRAL AMINES - Google Patents [patents.google.com]

- 2. chem960.com [chem960.com]

- 3. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 4. 786598-78-5|2-(Methylsulfonyl)propan-1-amine|BLD Pharm [bldpharm.com]

- 5. scribd.com [scribd.com]

An In-Depth Technical Guide to the Chemical Structure Analysis of 2-Methanesulfinylpropan-1-amine

Introduction: Unveiling the Stereochemical Nuances of a Chiral Sulfoxide

2-Methanesulfinylpropan-1-amine, a molecule featuring both a primary amine and a chiral sulfoxide, presents a compelling case study for comprehensive chemical structure analysis. The presence of a stereocenter at the sulfur atom introduces the possibility of enantiomers, which can exhibit distinct biological and chemical properties.[1] This guide provides a detailed exploration of the analytical methodologies requisite for the unambiguous elucidation of its structure, including connectivity, and absolute stereochemistry. For researchers in drug development and related scientific fields, a thorough characterization of such molecules is paramount, as the pharmacokinetic and pharmacodynamic profiles of chiral compounds can be significantly influenced by their absolute configuration.[1]

This document is structured to provide not just a procedural overview, but a deep dive into the rationale behind the selection of analytical techniques and the interpretation of the resulting data. We will navigate through the synergistic application of spectroscopic and chromatographic methods to construct a complete and validated structural profile of 2-Methanesulfinylpropan-1-amine.

Molecular Structure and Physicochemical Properties

The foundational step in any chemical analysis is a clear understanding of the molecule's basic characteristics.

Structure:

Caption: 2D structure of 2-Methanesulfinylpropan-1-amine.

Table 1: Predicted Physicochemical Properties of 2-Methanesulfinylpropan-1-amine

| Property | Predicted Value |

| Molecular Formula | C₄H₁₁NOS |

| Molecular Weight | 121.20 g/mol |

| XLogP3 | -1.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Data predicted using computational models.

Chromatographic Techniques for Separation and Purity Assessment

Given the chiral nature of 2-Methanesulfinylpropan-1-amine, chromatographic methods are indispensable not only for assessing purity but also for resolving the enantiomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-Methanesulfinylpropan-1-amine. For the separation of its enantiomers, a chiral stationary phase (CSP) is essential.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving chiral sulfoxides.[2][3]

Experimental Protocol: Chiral HPLC Separation

-

Column: Chiralpak AD-H (or similar polysaccharide-based chiral column).

-

Mobile Phase: A mixture of n-hexane and a polar organic modifier like ethanol or isopropanol. The ratio is optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the molecule exhibits absorbance (likely in the low UV range, e.g., 210-230 nm, due to the lack of a strong chromophore).

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[4]

The choice of a polysaccharide-based CSP is predicated on its ability to form transient diastereomeric complexes with the enantiomers of the analyte through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[3] The sulfinyl group and the amine group in 2-Methanesulfinylpropan-1-amine are key interaction points with the chiral stationary phase.

Supercritical Fluid Chromatography (SFC)

SFC presents a faster and often more efficient alternative to HPLC for chiral separations.[5] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent.

Advantages of SFC for this Analysis:

-

Speed: Lower viscosity of the mobile phase allows for higher flow rates and faster analysis times.[5]

-

Resolution: Often provides superior resolution compared to HPLC for certain chiral compounds.[5]

-

Green Chemistry: Reduces the consumption of organic solvents.

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methanesulfinylpropan-1-amine in Solution

This guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Methanesulfinylpropan-1-amine in solution. It is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of novel chemical entities. By integrating theoretical principles with practical experimental and computational workflows, this document serves as a robust resource for understanding and predicting the degradation pathways and shelf-life of sulfoxide-containing amine compounds.

Executive Summary: The Criticality of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, a significant one being the intrinsic stability of the molecule. Thermodynamic stability dictates a compound's shelf-life, its potential to form degradation products, and ultimately, its safety and efficacy profile.[1][2][3] For a molecule like 2-Methanesulfinylpropan-1-amine, which possesses both a sulfoxide and a primary amine functional group, a thorough understanding of its stability is paramount. The sulfoxide group is susceptible to oxidation and reduction, while the amine group's basicity can influence its reactivity and interactions.[4][5][6]

This guide will elucidate the principles of thermodynamic stability, detail a comprehensive strategy for its evaluation through forced degradation studies, and explore the utility of computational modeling in predicting degradation pathways. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for regulatory submissions and successful drug product development.[3][7]

Theoretical Framework: Understanding the Driving Forces of Degradation

The thermodynamic stability of a molecule in solution is governed by its Gibbs free energy (G). A molecule will spontaneously degrade to a lower energy state if a viable kinetic pathway exists. The change in Gibbs free energy (ΔG) for a degradation reaction is a function of both enthalpy (ΔH) and entropy (ΔS), as described by the equation:

ΔG = ΔH - TΔS

Where T is the temperature in Kelvin. A negative ΔG indicates a spontaneous process.[8][9] For 2-Methanesulfinylpropan-1-amine, potential degradation pathways are influenced by several factors:

-

pH: The primary amine is basic and will be protonated at low pH. The sulfoxide group's reactivity can also be pH-dependent.[10][11][12] Hydrolysis is a common degradation pathway that is often catalyzed by acidic or basic conditions.[1]

-

Temperature: Increased temperature provides the activation energy needed to overcome kinetic barriers, accelerating degradation reactions.[13][14]

-

Oxidative Stress: The sulfoxide moiety can be oxidized to a sulfone or reduced to a sulfide. The presence of oxygen or oxidizing agents is a critical stress factor.[4][5]

-

Light: Photolytic degradation can occur if the molecule absorbs light in the UV-Vis spectrum, leading to the formation of reactive intermediates.[15]

Experimental Assessment: A Forced Degradation Workflow

Forced degradation, or stress testing, is an essential component of stability assessment.[1][2][3] It involves subjecting the drug substance to conditions more severe than those it would encounter during storage to identify potential degradation products and pathways.[1][3][15]

Experimental Design

A systematic approach is crucial for obtaining meaningful data. A 'one-size-fits-all' approach is not appropriate; the specific chemical nature of 2-Methanesulfinylpropan-1-amine must be considered.[7]

Table 1: Recommended Forced Degradation Conditions for 2-Methanesulfinylpropan-1-amine

| Stress Condition | Reagents and Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl, 60°C | To assess stability in acidic environments and catalyze hydrolysis. |

| Base Hydrolysis | 0.1 M NaOH, 60°C | To assess stability in alkaline environments and catalyze hydrolysis. |

| Oxidative | 3% H₂O₂, Room Temperature | To induce oxidation of the sulfoxide and potentially the amine. |

| Thermal | 60°C in solution and as solid | To evaluate the impact of heat on the molecule's stability.[13][16] |

| Photolytic | ICH Q1B compliant light source | To determine susceptibility to light-induced degradation.[15] |

Step-by-Step Protocol for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of 2-Methanesulfinylpropan-1-amine in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation: For each stress condition, mix the stock solution with the respective stressor in a suitable container (e.g., amber vial for photolytic studies). A control sample (drug substance in solvent without stressor) should be prepared for each condition.

-

Incubation: Place the samples under the specified conditions for a predetermined duration (e.g., 24, 48, 72 hours). Samples should be withdrawn at various time points.

-

Neutralization (for acid/base hydrolysis): After incubation, neutralize the acid and base hydrolysis samples to prevent further degradation before analysis.

-

Analysis: Analyze the stressed samples and controls using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

The Central Role of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[1][3]

Workflow for Developing a Stability-Indicating HPLC Method:

Caption: Workflow for developing a stability-indicating HPLC method.

Analytical Techniques for Characterization

A suite of analytical techniques is necessary to monitor the degradation of 2-Methanesulfinylpropan-1-amine and identify its degradants.

-

High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the parent compound and its degradation products.[17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown degradation products by providing molecular weight and fragmentation information.[17]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of isolated degradation products.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques provide information on the solid-state stability and decomposition profile of the drug substance.[16]

Potential Degradation Pathways of 2-Methanesulfinylpropan-1-amine

Based on the functional groups present, several degradation pathways can be hypothesized.

Caption: Hypothesized degradation pathways for 2-Methanesulfinylpropan-1-amine.

-

Oxidation: The sulfoxide can be oxidized to the corresponding sulfone, 2-methanesulfonylpropan-1-amine. This is a common pathway for sulfoxide-containing drugs.[4]

-

Reduction: The sulfoxide can be reduced to the sulfide, 2-(methylthio)propan-1-amine.

-

Thermal Elimination: Sulfoxides can undergo thermal elimination via an Ei mechanism to yield an alkene and a sulfenic acid.[5]

Computational Chemistry in Stability Prediction

Computational methods can provide valuable insights into the thermodynamic stability and degradation pathways of molecules, complementing experimental data.

-

Density Functional Theory (DFT): DFT calculations can be used to determine the relative energies of the parent molecule and its potential degradation products, thus predicting the thermodynamic favorability of different degradation pathways.[19]

-

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule in solution and identify potential interactions with solvent molecules that could lead to degradation.

Table 2: Application of Computational Methods in Stability Assessment

| Computational Method | Application | Expected Outcome |

| DFT | Calculate reaction energies and activation barriers for proposed degradation pathways. | Prediction of the most likely degradation products and the kinetic feasibility of their formation. |

| MD Simulations | Simulate the molecule in an aqueous environment under different pH and temperature conditions. | Insight into solvent effects and conformational changes that may precede degradation. |

Data Interpretation and Reporting

A comprehensive stability report should be generated, summarizing all experimental findings.

Table 3: Example Stability Data Summary for 2-Methanesulfinylpropan-1-amine

| Stress Condition | Time (hours) | % Assay of Parent Compound | Major Degradation Product(s) (% Peak Area) |

| Control | 72 | 99.8 | N/A |

| 0.1 M HCl, 60°C | 72 | 92.5 | Degradant A (3.2%), Degradant B (2.1%) |

| 0.1 M NaOH, 60°C | 72 | 88.1 | Degradant C (5.8%), Degradant D (3.5%) |

| 3% H₂O₂, RT | 72 | 75.4 | 2-Methanesulfonylpropan-1-amine (22.3%) |

| 60°C | 72 | 98.2 | Minor degradants (<0.5%) |

| Photolytic | 72 | 99.5 | Minor degradants (<0.2%) |

The results should be used to:

-

Establish the intrinsic stability of 2-Methanesulfinylpropan-1-amine.

-

Identify the most likely degradation pathways.

-

Inform the development of a stable formulation by identifying excipients that could mitigate degradation.[2]

Conclusion: A Holistic Approach to Ensuring Drug Product Quality

The thermodynamic stability of 2-Methanesulfinylpropan-1-amine is a critical quality attribute that must be thoroughly investigated during drug development. A combination of forced degradation studies, robust stability-indicating analytical methods, and complementary computational approaches provides a powerful toolkit for understanding and mitigating potential stability issues. The insights gained from these studies are fundamental to developing a safe, effective, and stable drug product that meets regulatory requirements and ensures patient safety.[7]

References

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).

- A practical guide to forced degradation and stability studies for drug substances. (n.d.).

- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).

- CHAPTER 9: Control of Drug Degradation. (n.d.). In Books.

- Thermodynamic stability and transformation of pharmaceutical polymorphs. (n.d.). Pure and Applied Chemistry.

- Sulfoxide. (n.d.). In Wikipedia.

- Rapid Methods for High-Throughput Detection of Sulfoxides. (n.d.). PMC.

- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). Industrial & Engineering Chemistry Research - ACS Publications.

- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024, April 4). PMC.

- Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures. (n.d.). eScholarship.org.

- A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. (2022, March 11). DSpace@MIT.

- Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas. (n.d.). NTNU.

- Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory. (2025, August 6).

- Studies on sulfonamide degradation products. (n.d.).

- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024, November 14). MDPI.

- ANALYTICAL METHODS. (n.d.). ATSDR.

- Thermal Stability of Amorphous Solid Dispersions. (2021, January 5). Pharma Excipients.

- Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide. (n.d.).

- Enamines. (2025, April 16). Master Organic Chemistry.

- Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments.

- Computational prediction of small-molecule catalysts. (2008, September 18). PMC.

- Temperature Control in Pharmaceutical Stability. (2019, April 9). Biolife Solutions.

- Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. (2020, May 21). MDPI.

- Effect of water-dimethyl sulfoxide solvents on thermodynamic parameters of complex formation between benzoic acid and 2-hydroxypropyl-β-cyclodextrin. (n.d.). ProQuest.

- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15).

- Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide. (2025, August 9). ResearchGate.

- Properties of amines. (2024, November 7). Chemistry LibreTexts.

- A complete description of thermodynamic stabilities of molecular crystals. (2022, February 7). PNAS.

- pH-Dependence of the Aqueous Phase Room Temperature Brønsted Acid-Catalyzed Chemoselective Oxidation of Sulfides with H 2 O 2. (2015, September 14). MDPI.

- Machine-learning based prediction of small molecule–surface interaction potentials. (n.d.). Faraday Discussions (RSC Publishing).

- Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography. Final report, January-October 1991. (1993, June 1). OSTI.GOV.

- pH-Dependence of the Aqueous Phase Room Temperature Brønsted Acid-Catalyzed Chemoselective Oxidation of Sulfides with H2O2. (2025, October 15). ResearchGate.

- A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. (2014, July 15). PubMed.

- Quantitation of Residual Dimethylsulfoxide in a Drug Substance (Bisnaf ide) by Reversed-Phase High-Performance Liquid Chromatography. (n.d.).

- In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone. (n.d.). PMC.

- Thermodynamic solubility. (n.d.). Strasbourg - PCBIS.

- Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. (2024, March 6). The Journal of Chemical Physics | AIP Publishing.

- Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. (2022, June 2). MDPI.

- The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- 2-(Methanesulfonyl)-N-methyl-1-phenylbutan-1-amine. (n.d.). PubChem.

- Concentration Scales and Solvation Thermodynamics: Some Theoretical and Experimental Observations Regarding Spontaneity and the Partition Ratio. (2024, September 10). MDPI.

- Acid-base behavior of sulfoxides. Measurement of pKa values by ultraviolet and nuclear magnetic resonance techniques. (n.d.). Journal of the American Chemical Society.

- N-(1-methylsulfinylpropan-2-yl)octan-1-amine. (n.d.). PubChem.

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. pharmainfo.in [pharmainfo.in]

- 4. books.rsc.org [books.rsc.org]

- 5. Sulfoxide - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. onyxipca.com [onyxipca.com]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. pnas.org [pnas.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pH-Dependence of the Aqueous Phase Room Temperature Brønsted Acid-Catalyzed Chemoselective Oxidation of Sulfides with H2O2 [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. Temperature Control in Pharmaceutical Stability - Biolife Solutions [biolifesolutions.com]

- 15. ajpsonline.com [ajpsonline.com]

- 16. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]

- 17. ijmr.net.in [ijmr.net.in]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. Computational prediction of small-molecule catalysts - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 2-Methanesulfinylpropan-1-amine Derivatives: A Technical Guide for Drug Discovery

Introduction: Unveiling a Scaffold of Interest

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization is perpetual. The 2-methanesulfinylpropan-1-amine core represents one such scaffold, merging a chiral sulfoxide with a primary amine. This combination of a stereogenic sulfur center and a versatile amino group presents a compelling platform for the design of new therapeutic agents. The sulfoxide moiety, with its distinct polarity and hydrogen bonding capabilities, alongside the readily derivatizable amine, allows for the exploration of a wide chemical space. This guide provides an in-depth exploration of the synthesis, potential applications, and key experimental considerations for researchers and drug development professionals venturing into the promising field of 2-methanesulfinylpropan-1-amine derivatives.

Core Rationale: Why 2-Methanesulfinylpropan-1-amine?

The strategic combination of a sulfoxide and an amine within a simple three-carbon chain offers several advantages in drug design:

-

Chirality and Stereospecific Interactions: The sulfur atom in the methanesulfinyl group is a stereocenter, allowing for the synthesis of enantiopure derivatives. This is crucial for optimizing interactions with biological targets, which are themselves chiral. The principles of asymmetric synthesis, often employing chiral auxiliaries like tert-butanesulfinamide, can be applied to achieve high stereoselectivity.

-

Modulation of Physicochemical Properties: The sulfoxide group is a strong hydrogen bond acceptor and can significantly influence the solubility and metabolic stability of a molecule. Its polarity can be fine-tuned through oxidation to the corresponding sulfone, offering a strategy to modulate drug-like properties.

-

Versatile Functionalization: The primary amine serves as a key handle for a multitude of chemical modifications. It can be readily acylated, alkylated, or used in reductive amination to introduce a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 2-methanesulfinylpropan-1-amine derivatives can be approached through several strategic pathways. The choice of route will depend on the desired substitution pattern and stereochemistry.

Diagram: General Synthetic Approaches

Caption: Key synthetic routes to 2-methanesulfinylpropan-1-amine derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of an N-acylated derivative, a common strategy to explore SAR.

Step 1: Synthesis of 2-(Methylthio)propan-1-amine

-

To a solution of 1-amino-2-propanol in a suitable solvent (e.g., THF), add a base such as sodium hydride at 0 °C.

-

Slowly add methyl iodide and allow the reaction to warm to room temperature.

-

Monitor the reaction by TLC until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by distillation or column chromatography.

Step 2: Controlled Oxidation to the Sulfoxide

-

Dissolve the 2-(methylthio)propan-1-amine in a solvent like methanol or dichloromethane.

-

Cool the solution to 0 °C and add one equivalent of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

-

Stir the reaction at low temperature and monitor by TLC to avoid over-oxidation to the sulfone.

-

Upon completion, quench any excess oxidizing agent and work up the reaction to isolate the 2-methanesulfinylpropan-1-amine.

Step 3: N-Acylation

-

Dissolve the 2-methanesulfinylpropan-1-amine in an aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

-

Add the desired acyl chloride or anhydride dropwise at 0 °C.

-

Allow the reaction to proceed to completion at room temperature.

-

Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.

-

Purify the final N-acylated derivative by column chromatography or recrystallization.

Pharmacological Landscape: Potential Therapeutic Applications

While literature directly on 2-methanesulfinylpropan-1-amine is sparse, the pharmacological activities of structurally related methanesulfonamide and other sulfoxide-containing compounds provide a strong basis for predicting potential applications.

Anti-inflammatory and Analgesic Activity

Derivatives of methanesulfonamide have demonstrated significant anti-inflammatory properties. For instance, certain 2'-(phenylthio)methanesulfonanilides have shown potent inhibition of adjuvant arthritis in animal models. This suggests that the sulfinyl group in our core scaffold could be a key pharmacophoric element for anti-inflammatory agents.

Furthermore, related propanamide structures have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for pain management. The structural features of 2-methanesulfinylpropan-1-amine derivatives could be optimized to interact with this or other pain-related targets.

Anticancer Potential

The sulfonamide group is a well-established pharmacophore in a number of anticancer drugs. The electronic and steric properties of the sulfoxide in the 2-methanesulfinylpropan-1-amine scaffold could offer a unique approach to designing novel anticancer agents.

Diagram: Potential Mechanism of Action for Anti-inflammatory Effects

Caption: Putative inhibitory action on inflammatory pathways.

Structure-Activity Relationships (SAR): A Predictive Framework

Systematic modification of the 2-methanesulfinylpropan-1-amine scaffold is crucial for optimizing biological activity. Key areas for SAR exploration include:

-

Stereochemistry at the Sulfur Center: The absolute configuration of the sulfoxide will likely have a profound impact on target binding and efficacy.

-

Substituents on the Amine: The nature of the group attached to the nitrogen will influence potency, selectivity, and pharmacokinetic properties. A diverse library of amides, sulfonamides, and alkylated amines should be explored.

-

Modifications to the Propyl Chain: Introducing substituents on the carbon backbone can alter the conformation and steric profile of the molecule.

Table: Hypothetical SAR Data for a Series of Derivatives

| Derivative | R Group on Amine | Stereochemistry | IC50 (nM) vs. Target X |

| 1a | -H | Racemic | 500 |

| 1b | -C(O)CH3 | Racemic | 250 |

| 1c | -C(O)Ph | Racemic | 100 |

| 1d | -C(O)Ph | (S)-sulfoxide | 20 |

| 1e | -C(O)Ph | (R)-sulfoxide | 800 |

| 1f | -SO2CH3 | Racemic | 350 |

Future Directions and Conclusion

The 2-methanesulfinylpropan-1-amine scaffold holds considerable promise for the development of novel therapeutic agents. Its unique combination of a chiral sulfoxide and a versatile amine functionality provides a rich platform for medicinal chemistry exploration. Future research should focus on the stereoselective synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays, particularly in the areas of inflammation, pain, and oncology. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecular framework.

References

-

Nakamura, K., Tsuji, K., Konishi, N., Okumura, H., & Matsuo, M. (1993). Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. Chemical & Pharmaceutical Bulletin, 41(5), 894–906. [Link]

- Sun, W., Liu, K., Ryu, H., Kang, D. W., Kim, Y. S., Kim, M. S., Cho, Y., Bhondwe, R. S., Thorat, S. A., Kim, H. S., Pearce, L. V., Pavlyukovets, V. A., Tran, R., Morgan, M. A., Lazar, J., Ryder, C. B., Toth, A., Blumberg, P. M., & Lee, J. (2012).

Stereochemical Analysis and Synthetic Control of 2-Methanesulfinylpropan-1-amine

Executive Summary

2-Methanesulfinylpropan-1-amine represents a deceptively simple yet stereochemically rich scaffold. Its structure contains two distinct stereogenic centers: a carbon atom at position 2 (C2) and the sulfur atom of the sulfinyl group. This duality results in four distinct stereoisomers—two pairs of diastereomers—possessing unique physicochemical properties and pharmacological profiles.

This guide addresses the critical challenge in developing this moiety: controlling the relative stereochemistry between the C-center and the S-center. We explore the thermodynamic influence of intramolecular hydrogen bonding on conformation, provide a robust protocol for diastereoselective synthesis via the Kagan method, and detail the analytical resolution of the resulting isomers.

Part 1: Structural Analysis & Stereogenic Complexity

The Dual Chiral Centers

Unlike standard chiral amines, 2-Methanesulfinylpropan-1-amine possesses chirality at both the carbon backbone and the heteroatom functional group.

-

Carbon Chirality (C2): Derived from the propylene backbone. The absolute configuration is defined by the Cahn-Ingold-Prelog (CIP) priority of substituents:

vs -

Sulfur Chirality (

): The sulfoxide group is pyramidal with a lone pair acting as the fourth "substituent" of lowest priority. The energy barrier for pyramidal inversion at the sulfur atom is high (

The Stereoisomer Matrix

The interplay between these two centers creates four specific isomers. We designate the sulfur chirality as

-

Pair A (Enantiomers):

and -

Pair B (Enantiomers):

and -

Relationship A vs. B: Diastereomers. They have different NMR spectra, melting points, and elution times on achiral HPLC columns.

Conformational Locking (The H-Bond Effect)

In non-polar solvents, the free amine acts as a hydrogen bond donor to the sulfinyl oxygen acceptor. This forms a pseudo-cyclic 5-membered ring. This intramolecular lock is critical during synthesis; it directs the approach of oxidants, often leading to high diastereoselectivity (1,2-asymmetric induction) if the amine is left unprotected, though protection is recommended for enantiocontrol.

Figure 1: Stereochemical hierarchy showing the relationship between the four distinct isomers.

Part 2: Synthetic Routes & Stereocontrol

The Challenge of Direct Oxidation

Direct oxidation of 2-(methylthio)propan-1-amine using standard oxidants like mCPBA or

-

N-Oxidation: The amine is susceptible to oxidation, forming N-oxides.

-

Poor Stereocontrol: It yields a 1:1 mixture of diastereomers (low diastereomeric excess,

).

Recommended Protocol: Modified Kagan Oxidation

To achieve high enantiomeric excess (

Experimental Workflow

Objective: Synthesis of (2S,

Step 1: Precursor Preparation Start with commercially available (S)-2-amino-1-propanol. Convert to the sulfide via the aziridine or tosylate intermediate, then protect with Boc-anhydride to yield (S)-tert-butyl (2-(methylthio)propyl)carbamate .

Step 2: Asymmetric Oxidation (The Kagan Protocol)

-

Reagents:

, (+)-Diethyl Tartrate (DET), -

Solvent:

. -

Temperature: -20°C.

Protocol:

-

In a flame-dried flask under Argon, dissolve

(1.0 eq) in DCM. -

Add (+)-DET (2.0 eq) and stir at 25°C for 20 mins to form the chiral complex.

-

Add

(1.0 eq) strictly via microsyringe. Note: Water is essential to form the active oligomeric species. -

Cool to -20°C. Add the Boc-protected sulfide solution.

-

Add Cumene Hydroperoxide (1.1 eq) dropwise over 1 hour.

-

Stir for 4–6 hours. Monitor by TLC.

-

Quench: Add water/sodium sulfite mixture.

-

Workup: Filter the titanium salts through Celite. Extract with DCM.

Step 3: Deprotection Treat the chiral sulfoxide carbamate with TFA/DCM (1:1) at 0°C to liberate the amine.

Figure 2: Step-by-step synthetic pathway for stereoselective production.

Part 3: Analytical Resolution

Separating the 4 isomers requires a combination of achiral and chiral chromatography.

Data Presentation: Separation Parameters

| Separation Type | Column Type | Mobile Phase | Target Resolution |

| Diastereomer Separation | C18 (Reverse Phase) | Water (0.1% TFA) / MeCN | Separates (2R, |

| Enantiomer Separation | Chirobiotic T (Teicoplanin) | MeOH / AcOH / TEA (Polar Ionic Mode) | Separates (2R, |

| Alternative CSP | Amylose-tris (Chiralpak AD-H) | Hexane / IPA / DEA | Requires N-protection first |

Analytical Protocol (HPLC)

For the free amine, the Chirobiotic T column is superior due to its ability to handle polar amines without derivatization.

-

Mobile Phase: Methanol (100%) with 0.1% Acetic Acid and 0.1% Triethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (sulfoxide absorption) or ELSD (if UV is weak).

-

Elution Order: Typically, the diastereomers separate first. The enantiomers within each diastereomeric pair separate based on their affinity for the teicoplanin glycopeptide pocket.

Part 4: Pharmacological Implications[1]

The stereochemistry of 2-Methanesulfinylpropan-1-amine is not merely a structural curiosity; it dictates biological activity.

-

Metabolic Stability: The

-oxide is a metabolic handle. Flavin-containing monooxygenases (FMOs) often show stereospecificity, oxidizing one sulfoxide enantiomer to the sulfone faster than the other. -

Receptor Binding: If this fragment is part of a larger pharmacophore (e.g., a dopamine or glutamate analog), the fixed orientation of the sulfoxide oxygen (due to the C2 chiral center) will determine hydrogen bond donor/acceptor matching in the binding pocket.

-

Solubility: Diastereomers often have different aqueous solubilities. The isomer with the stronger intramolecular H-bond (Amine to Sulfoxide) is typically more lipophilic and membrane-permeable.

References

-

Kagan, H. B., & Modi, P. (2006). Synthesis of Chiral Sulfoxides by Asymmetric Oxidation. Taylor & Francis. Link

-

Carsten Bolm. (2008). Organosulfur Chemistry in Asymmetric Synthesis: Chiral Sulfoxides. Wiley-VCH.[1] Link

-

Wojaczyńska, E., & Wojaczyński, J. (2010). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Link

-

Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection. Link

-

Sigma-Aldrich. (2024). Astec CHIROBIOTIC Chiral HPLC Columns User Guide. Link

Sources

Methodological & Application

Procedures for using 2-Methanesulfinylpropan-1-amine in organic synthesis

An in-depth guide to the utilization of sulfinamide chiral auxiliaries in modern organic synthesis, with a focus on asymmetric amine synthesis.

Introduction: The Quest for Chirality and the Role of Sulfinamides

In the realm of organic chemistry, particularly within pharmaceutical and materials science, the precise control of molecular three-dimensional arrangement, or stereochemistry, is paramount. Many bioactive molecules exist as a pair of non-superimposable mirror images known as enantiomers. Often, only one of these enantiomers exhibits the desired therapeutic effect, while the other may be inactive or even harmful. This reality necessitates the development of synthetic methods that can selectively produce a single enantiomer, a field known as asymmetric synthesis.

A powerful strategy in asymmetric synthesis is the use of chiral auxiliaries.[1][2] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a non-chiral substrate to direct a chemical reaction to produce a specific stereoisomer.[1][3][4] After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.[2]

While the specific compound "2-Methanesulfinylpropan-1-amine" is not extensively documented in scientific literature, it belongs to the broader class of sulfinamides, which are highly effective and widely used chiral auxiliaries.[5][6] Among these, tert-butanesulfinamide, often referred to as Ellman's sulfinamide, has gained significant prominence for its versatility and high stereochemical control in the synthesis of chiral amines.[7][8] This guide will focus on the principles and procedures for using sulfinamide chiral auxiliaries, with a particular emphasis on the well-established protocols involving tert-butanesulfinamide.

The General Workflow: A Three-Act Play in Asymmetric Synthesis

The application of a sulfinamide chiral auxiliary in asymmetric amine synthesis typically follows a three-step sequence:

-

Condensation: The chiral sulfinamide is condensed with a prochiral aldehyde or ketone to form an N-sulfinylimine. This step introduces the chiral directing group.

-

Diastereoselective Addition: A nucleophile, such as an organometallic reagent, adds to the carbon-nitrogen double bond of the N-sulfinylimine. The steric bulk and electronic properties of the sulfinyl group direct the nucleophile to attack one face of the double bond preferentially, leading to the formation of a new stereocenter with high diastereoselectivity.

-

Deprotection: The sulfinyl group is cleaved from the newly formed amine, typically under acidic conditions, to yield the desired chiral primary amine.

This workflow is a robust and reliable method for the synthesis of a wide variety of chiral amines, which are crucial building blocks for many pharmaceuticals and other biologically active compounds.[9]

Visualizing the Workflow

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. york.ac.uk [york.ac.uk]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: Strategic Utilization of 2-Methanesulfinylpropan-1-amine in Pharmaceutical Synthesis

Abstract

This application note details the strategic handling, synthesis, and incorporation of 2-Methanesulfinylpropan-1-amine (CAS: N/A for specific isomer, generic class reference) into pharmaceutical intermediates. As a

Introduction: The "Sulfoxide Swing" in Drug Design

In modern lead optimization, the introduction of a sulfoxide moiety (

2-Methanesulfinylpropan-1-amine (

-

Solubility Enhancement: The polarized

bond significantly lowers -

Chiral Complexity: The molecule possesses two stereogenic centers: the carbon at position 2 and the sulfur atom itself. This allows for the creation of diastereomerically enriched libraries to probe specific binding pockets.

-

Metabolic Resilience: Sulfoxides are often more resistant to oxidative metabolism than their sulfide precursors, though they can be subject to reduction in vivo.

Chemical Properties & Handling

| Property | Specification | Notes |

| Molecular Formula | ||

| Molecular Weight | 121.20 g/mol | |

| Physical State | Viscous Oil / Low-melting Solid | Highly hygroscopic.[1] |

| Basicity ( | ~9.5 (Amine) | Comparable to standard primary amines. |

| Chirality | 2 Centers ( | 4 Stereoisomers possible ( |

| Stability | Thermal sensitivity >120°C | Risk of Pummerer Rearrangement in presence of acylating agents/acids. |

Synthesis of the Reagent

Commercial availability of the specific sulfoxide is often limited to racemic mixtures. For high-precision medicinal chemistry, in-house synthesis via selective oxidation of the sulfide precursor (2-(methylthio)propan-1-amine) is recommended to avoid over-oxidation to the sulfone.

Protocol A: Selective Oxidation using Sodium Periodate ( )

Rationale:

Reagents:

-

Precursor: 2-(methylthio)propan-1-amine (1.0 equiv)

-

Oxidant: Sodium Periodate (

) (1.05 equiv) -

Solvent: Water : Methanol (1:1 v/v)

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 mmol of 2-(methylthio)propan-1-amine in 20 mL of Methanol. Cool to 0°C in an ice bath.

-

Oxidant Preparation: Dissolve 10.5 mmol of

in 20 mL of water. -

Addition: Add the aqueous

solution dropwise to the amine solution over 30 minutes. Crucial: Maintain temperature < 5°C to suppress over-oxidation. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target Mass: 122.0

). -

Workup:

-

Filter off the precipitated inorganic salts (

). -

Concentrate the filtrate under reduced pressure to remove methanol.

-

Extract the aqueous residue with Dichloromethane (DCM) (

mL). Note: Sulfoxides are polar; if extraction is poor, use n-Butanol or saturate the aqueous layer with NaCl. -

Dry over

and concentrate.

-

-

Yield: Expect 85–95% of the sulfoxide as a diastereomeric mixture.

Core Applications & Protocols

Workflow Visualization

The following diagram illustrates the critical decision pathways when using this intermediate, highlighting the risks of the Pummerer rearrangement.

Caption: Workflow for coupling 2-Methanesulfinylpropan-1-amine. Note the critical avoidance of acidic acylating conditions to prevent Pummerer degradation.

Protocol B: Amide Coupling (Lead Optimization)

Context: Attaching the sulfoxide tail to a carboxylic acid scaffold.

Reagents:

-

Carboxylic Acid Scaffold (1.0 equiv)

-

2-Methanesulfinylpropan-1-amine (1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF (Dry)

Procedure:

-

Activation: Dissolve the carboxylic acid and DIPEA in DMF. Add HATU and stir for 5 minutes at RT. Why? Pre-activation ensures minimal exposure of the amine to reactive species.

-

Coupling: Add the amine intermediate.

-

Reaction: Stir at RT for 2–12 hours.

-

Workup: Dilute with Ethyl Acetate, wash with saturated

and Brine.-

Expert Tip: Do not wash with 1M HCl. Strong acids can protonate the sulfoxide oxygen, making the

-protons acidic and prone to elimination or rearrangement. Use citric acid (5% aq) if acidic wash is strictly necessary.

-

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Context: Installing the tail onto a chloropyrimidine or similar kinase core.

Procedure:

-

Dissolve the heteroaryl chloride (1.0 equiv) in DMSO or NMP.

-

Add 2-Methanesulfinylpropan-1-amine (1.5 equiv) and

(2.0 equiv). -

Heat to 80–100°C.

-

Observation: Sulfoxides are generally stable under basic thermal conditions.

-

-

Monitor consumption of the chloride.

Critical Analysis: Stereochemical Management

The most overlooked aspect of this reagent is its stereochemistry. The sulfur atom in a sulfoxide is a chiral center (stable at RT, racemizes >200°C).

-

Diastereomers: Since the carbon chain (C2) is chiral and the sulfur is chiral, the synthetic product is a mixture of 4 isomers (2 pairs of enantiomers).

-

Resolution Strategy:

-

Early Stage: Use enantiopure precursors (e.g., derived from L-Alanine) to fix the Carbon center. This reduces the mixture to 2 diastereomers (

and -

Late Stage: Separate the final diastereomers using Chiral SFC (Supercritical Fluid Chromatography).

-

Stationary Phase: Chiralpak AD-H or OD-H are effective for sulfoxides.

-

References

-

Wojaczyńska, E., & Wojaczyński, J. (2010). "Enantioselective synthesis of sulfoxides: 2000–2009." Chemical Reviews, 110(7), 4113-4156. Link

-

Carreño, M. C. (1995). "Applications of Sulfoxides in Asymmetric Synthesis." Chemical Reviews, 95(6), 1717–1760. Link

-

Bur, S. K., & Padwa, A. (2004). "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds." Chemical Reviews, 104(5), 2401–2432. Link

-

Bentley, R. (2005). "Role of Sulfur Chirality in the Chemical Processes of Biology." Chemical Society Reviews, 34, 609-624. Link

-

Madesclaire, M. (1986). "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron, 42(20), 5459-5495. Link

Sources

Application Notes & Protocols: Harnessing the Dual Functionality of 2-Methanesulfinylpropan-1-amine in Advanced Bioconjugation

Abstract

The field of bioconjugation continuously seeks innovative reagents that offer precise control over the modification of biomolecules. This guide introduces 2-Methanesulfinylpropan-1-amine as a versatile, bifunctional linker, poised to create novel bioconjugates for therapeutic and diagnostic applications. We will delve into the distinct reactivity of its primary amine and its methanesulfinyl (sulfoxide) group. Detailed protocols for established amine-reactive conjugations are provided, alongside an exploration of the emerging potential of sulfoxide-mediated modifications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to expand their bioconjugation toolkit.

Introduction: A Molecule of Dual Opportunity

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine[1]. The design of the linker molecule is critical, dictating the stability, functionality, and ultimate utility of the resulting conjugate. 2-Methanesulfinylpropan-1-amine presents a compelling scaffold, featuring two key functional groups:

-

A Primary Amine (-NH₂): A well-established anchor for conjugation to proteins and other biomolecules through robust and efficient reactions[2][3].

-

A Methanesulfinyl Group (-S(O)CH₃): A polar sulfoxide moiety that offers unique chemical properties, drawing parallels with the side chain of methionine, a target of growing interest in selective protein modification[4][5][6].

This guide will first explore the established reactivity of the primary amine for creating stable bioconjugates. Subsequently, it will venture into the potential applications of the sulfoxide group, a less-explored but promising avenue for advanced bioconjugation strategies.

Part I: Amine-Directed Bioconjugation - The Workhorse of Protein Modification

The primary amine of 2-Methanesulfinylpropan-1-amine serves as a nucleophile, readily reacting with various electrophilic reagents to form stable covalent bonds. This is particularly useful for targeting the ε-amino group of lysine residues on the surface of proteins[7][8].

Principle of Amine-Reactive Conjugation with NHS Esters

N-hydroxysuccinimide (NHS) esters are one of the most common classes of amine-reactive reagents[9]. They react with primary amines under mild, physiological to slightly alkaline conditions (pH 7.2-9) to form a stable amide bond, releasing NHS as a byproduct[9]. This reaction is highly efficient and forms the basis for many commercial labeling and crosslinking kits.

Workflow for Amine-Directed Conjugation

The following diagram illustrates the general workflow for conjugating an NHS-ester activated molecule (e.g., a fluorescent dye or biotin) to a target protein using a linker like 2-Methanesulfinylpropan-1-amine. In this hypothetical scenario, the amine group of the linker has already been coupled to the desired payload.

Caption: General workflow for protein conjugation via NHS ester chemistry.

Detailed Protocol: Conjugation of an NHS-Ester Activated Fluorophore to a Model Protein

This protocol describes the labeling of a model protein, such as Bovine Serum Albumin (BSA), with an NHS-ester activated fluorophore.

Materials:

-

Target Protein (e.g., BSA) at 1-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.4).

-

NHS-Ester Activated Fluorophore (e.g., FITC, Cy5-NHS ester) dissolved in anhydrous DMSO at 10 mg/mL.

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification Column: Sephadex G-25 or similar size-exclusion chromatography column.

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) which would compete with the reaction.

-

Calculate Reagent Molar Ratio: Determine the desired molar excess of the NHS-ester fluorophore to the protein. A starting point is often a 10- to 20-fold molar excess.

-

Reaction Initiation: Add the calculated volume of the fluorophore-NHS ester solution in DMSO to the protein solution while gently vortexing. The final concentration of DMSO should ideally not exceed 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.

-

Reaction Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

-

Purification: Separate the labeled protein from unreacted fluorophore and reaction byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its λmax).

Quantitative Data Summary:

| Parameter | Recommended Range | Rationale |

| Reaction pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. Lower pH slows the reaction, while higher pH increases hydrolysis rate[7][9]. |

| Molar Excess of NHS Ester | 5:1 to 25:1 | Influences the degree of labeling. Higher ratios increase labeling but also the risk of non-specific modification and protein precipitation. |

| Reaction Time | 30 - 120 minutes | Sufficient for near-complete reaction. Longer times offer diminishing returns and increase hydrolysis risk. |

| Temperature | 4°C to 25°C (RT) | Room temperature is generally faster. 4°C can be used for sensitive proteins. |

Part II: The Sulfoxide Moiety - A Frontier in Bioconjugation

The methanesulfinyl group of 2-Methanesulfinylpropan-1-amine introduces a polar, hydrophilic character to the linker. More intriguingly, its chemical nature as a sulfoxide opens up possibilities for redox-based bioconjugation strategies, similar to those being developed for methionine[6].

Principle of Redox-Based Sulfoxide Chemistry

The sulfur atom in a sulfoxide is in an intermediate oxidation state and can be either oxidized to a sulfone or reduced to a thioether. Methionine, with its thioether side chain, is susceptible to oxidation to methionine sulfoxide, a post-translational modification that can alter protein function[7][10]. This reactivity has been cleverly exploited for bioconjugation.

For instance, the ReACT (Redox-Activated Chemical Tagging) strategy uses oxaziridine-based reagents to selectively react with the methionine thioether, forming a stable sulfimide linkage[5]. This highlights that the sulfur atom in methionine is sufficiently nucleophilic to attack specific reagents. While a sulfoxide is less nucleophilic than a thioether, its oxygen atom can be targeted, or the entire group could participate in more complex, catalyzed reactions.

Caption: Comparison of established methionine and potential sulfoxide reactivity.

Hypothetical Protocol: Exploring Sulfoxide Reactivity (A Research Perspective)

This section outlines a conceptual framework for investigating the reactivity of the sulfoxide moiety. This is not a validated protocol but a guide for discovery-phase research.

Objective: To screen for conditions that selectively modify the sulfoxide group of a model peptide previously conjugated with 2-Methanesulfinylpropan-1-amine.

Approach: O-Alkylation under Acidic Conditions The sulfoxide oxygen is weakly basic and can be protonated. Under strongly acidic conditions and with a suitable alkylating agent, it might be possible to form a sulfoxonium-like species.

Materials:

-

Model Peptide-Linker Conjugate (Peptide pre-functionalized with 2-Methanesulfinylpropan-1-amine via its amine).

-

Alkylating Agent: e.g., methyl triflate, triethyloxonium tetrafluoroborate.

-

Anhydrous, aprotic solvent (e.g., dichloromethane, acetonitrile).

-

Acid catalyst (e.g., trifluoroacetic acid).

Exploratory Procedure:

-

Dissolve the peptide-linker conjugate in the anhydrous solvent.

-

Cool the solution to 0°C.

-

Add the acid catalyst (e.g., 1-2 equivalents).

-

Add the alkylating agent (e.g., 5-10 equivalents) dropwise.

-

Allow the reaction to proceed for several hours, monitoring by LC-MS to detect any mass shift corresponding to the addition of the alkyl group.

-

Quench the reaction with a suitable nucleophile (e.g., water or an amine).

-

Analyze the products by high-resolution mass spectrometry and tandem MS (MS/MS) to confirm the site of modification.

Expected Challenges & Considerations:

-

Harsh Conditions: The required conditions may be too harsh for many proteins, leading to denaturation. This approach is more suitable for robust peptides.

-

Selectivity: Side reactions with other amino acid residues (e.g., carboxylates) are possible and must be carefully monitored.

-

Stability: The resulting sulfoxonium species may not be stable in aqueous buffers, limiting its utility.

Conclusion and Future Directions

2-Methanesulfinylpropan-1-amine represents a class of bifunctional linkers with both established and frontier applications. The primary amine provides a reliable handle for routine bioconjugation using well-understood chemistry. The sulfoxide moiety, while more challenging to address selectively, offers a tantalizing prospect for developing novel, redox-sensitive, or environment-responsive bioconjugates. Future research should focus on developing milder, more selective methods for targeting the sulfoxide group, potentially through enzymatic or photocatalytic approaches, thereby unlocking the full potential of this versatile chemical entity.

References

- Methionine-specific nonreversible bioconjugation: Advancing precision protein modific

- Amine Gold Nanoparticles: Ideal for Protein Conjug

- Methionine-Selective Protein Bioconjug

- Glycoconjugations of Biomolecules by Chemical Methods. (n.d.). Frontiers.

- Amine-Based Conjugation. (n.d.).

- One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalis

- Direct Dual-Functionalisation of Amine-Oligonucleotides for Conjugation Purposes. (2025). [No Source Found].

- Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. (2023).

- Chemoselective Methionine Bioconjugation on a Polypeptide, Protein, and Proteome. (2020). [No Source Found].

- A protein functionalization platform based on selective reactions

- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjug

- The thiol-sulfoxonium ylide photo-click reaction for bioconjug

- An ex situ gaseous reagent for multicomponent amine bioconjug

- bioconjugation. (n.d.). MedChemExpress (MCE) Life Science Reagents.

- Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.

- Bioconjugation and crosslinking technical handbook. (n.d.). Thermo Fisher Scientific.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. hiyka.com [hiyka.com]

- 3. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 4. pnas.org [pnas.org]

- 5. h[Wj [X Vol.177 Review 2@b@¯m»w¤ [dojindo.co.jp]

- 6. Chemoselective Methionine Bioconjugation on a Polypeptide, Protein, and Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving reaction yields for 2-Methanesulfinylpropan-1-amine synthesis

Topic: Optimization of Reaction Yields & Isolation Protocols Document ID: TSC-2024-MSP-001 Status: Active Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary: The "Yield Killers"

Synthesizing 2-Methanesulfinylpropan-1-amine (an amino-sulfoxide) presents a classic "Janus-faced" chemical challenge. You are navigating two competing instability vectors:

-

Chemo-selectivity (The Chemical Trap): The sulfur atom must be oxidized to the sulfoxide (

) without pushing it to the sulfone ( -

Amphiphilicity (The Physical Trap): The product is highly polar and water-soluble. Traditional aqueous workups often result in massive mass balance loss into the aqueous layer, falsely appearing as "low reaction yield."

This guide moves beyond generic protocols to provide a self-validating system for high-yield synthesis and isolation.

Module 1: Reaction Optimization (The Chemistry)

The Protocol: Kinetic Control via Sodium Periodate

Why this works: Unlike m-CPBA or

Step-by-Step Methodology

-

Stoichiometry: Dissolve 2-(methylthio)propan-1-amine (1.0 equiv) in water (

concentration).-

Critical Step: Cool to

in an ice bath. Temperature control is the primary defense against sulfone formation.

-

-

Oxidant Addition: Add

(1.05 equiv) dropwise as an aqueous solution over 30 minutes.-

Note: Do not dump the solid oxidant directly. Localized high concentrations promote over-oxidation.

-

-

Monitoring: Stir at

for 1 hour, then allow to warm to Room Temperature (RT).-

Validation: Monitor via TLC (MeOH/DCM 1:9) or LCMS. The sulfoxide usually appears more polar than the sulfide.

-

-

Quenching: Once the starting material is consumed (<2%), quench immediately with dimethyl sulfide (0.1 equiv) or sodium bisulfite . This destroys excess periodate and stops the "sulfone creep."

Visualizing the Selectivity Pathway

Figure 1: The kinetic window for

Module 2: Isolation & Workup (The Physics)

The Issue: The target molecule is an amino-sulfoxide. It behaves like a zwitterion in water and resists extraction into non-polar solvents (EtOAc, Hexanes). Standard extraction is the #1 cause of reported yield loss.

Troubleshooting Guide: Isolation Strategies

| Scenario | Recommended Protocol | Why? |

| Standard Lab Scale (<5g) | Lyophilization (Freeze Drying) | The product is non-volatile.[1] Removing water physically is 100% quantitative. The inorganic salts ( |

| Scale-Up (>10g) | Continuous Extraction (n-Butanol) | n-Butanol is one of the few organic solvents capable of pulling polar sulfoxides from water.[1] Use a continuous liquid-liquid extractor for 12-24 hours. |

| High Purity Req. | Ion Exchange Resin (Dowex 50W) | Bind the amine to a cation exchange resin. Wash away the inorganic salts ( |

The "Salt Trick" for Purity

If the free base is unstable or difficult to handle (hygroscopic oil), convert it to the Hydrochloride Salt immediately after workup:

-

Dissolve crude oil in minimal absolute ethanol.

-

Add

HCl in Ether dropwise. -

The amino-sulfoxide HCl salt often precipitates as a stable, non-hygroscopic solid.

Visualizing the Workup Logic

Figure 2: Selecting the correct workup path based on scale to prevent water-phase loss.

Module 3: Frequently Asked Questions (FAQ)

Q1: I see a spot on TLC that corresponds to the Sulfone (approx 10-15%). How do I remove it?

-

Answer: Sulfones are notoriously difficult to separate from sulfoxides due to similar polarity. The best cure is prevention (lower temperature, strictly 1.05 eq oxidant). If you must purify, Reverse Phase (C18) Flash Chromatography is far superior to normal phase silica for separating sulfoxide/sulfone mixtures. Use a water/acetonitrile gradient.

Q2: My product is an oil that refuses to solidify. Is it impure?

-

Answer: Not necessarily. 2-Methanesulfinylpropan-1-amine is naturally hygroscopic and low-melting.[1] Trace water acts as a plasticizer, preventing crystallization.

-

Fix: Dry under high vacuum (

) with mild heat (

-

Q3: Can I use Hydrogen Peroxide (

-

Answer: Yes, but it requires "guard rails."

alone is less selective. You must use it in Hexafluoroisopropanol (HFIP) solvent (which activates the peroxide for mono-oxidation) OR use a catalyst like Sodium Tungstate (

Q4: Why is my yield 30% when the TLC showed 100% conversion?

-

Answer: You likely lost your product in the aqueous wash. Did you wash your organic extract with water or brine? If so, you washed your product away.

-

Fix: Never wash the organic layer with water. Dry the reaction mixture directly or use the n-Butanol extraction method.

-

References

-

Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[2][3] Scope, Selectivity, and Mechanism.[4][5][6] Journal of Organic Chemistry, 27(1), 282–284. Link

-

Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers.[7] Tetrahedron, 42(20), 5459-5495.[1] Link

-

Drabowicz, J., & Mikołajczyk, M. (1982). Oxidative conversions of organic sulfur compounds. Organic Preparations and Procedures International, 14(1-2), 45-89.[1] (Focus on selectivity).

-

March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Section on Oxidation of Sulfur Compounds).[3][6][8][9] Wiley-Interscience.[1]

Sources

- 1. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 5. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 8. How does sodium periodate function in the oxidation of sulfides t... | Study Prep in Pearson+ [pearson.com]

- 9. scispace.com [scispace.com]

Technical Support Center: Purification of 2-Methanesulfinylpropan-1-amine

Welcome to the technical support guide for the purification of 2-Methanesulfinylpropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this polar, bifunctional molecule. The inherent basicity of the amine and the polarity of the sulfoxide group present unique purification hurdles. This guide provides in-depth, practical solutions in a question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-Methanesulfinylpropan-1-amine.

Q1: I'm performing column chromatography on silica gel, but my compound is streaking badly and the yield is low. What's happening?

A1: This is a classic issue when purifying basic compounds like primary amines on acidic silica gel.[1] The amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or slow, uneven elution (streaking). This results in poor separation and reduced recovery.

Solutions:

-

Deactivate the Silica Gel: Before preparing your column, you can reduce the acidity of the silica gel. This can be done by preparing a slurry of the silica in your chosen eluent system that contains a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonium hydroxide. This base will neutralize the most acidic sites on the silica.

-

Use a Modified Stationary Phase: A highly effective solution is to use an amine-functionalized silica gel column.[1] These columns have the silica surface treated to mask the acidic silanols, which minimizes the strong interactions with basic analytes, leading to much-improved peak shape and recovery.[1]

-

Switch to a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. You may also consider reverse-phase chromatography if your compound has sufficient hydrophobic character.

Q2: I've successfully purified my compound, but my analytical data (NMR, MS) shows the presence of a related impurity. What could it be and how do I remove it?

A2: The most probable impurities in the synthesis of a sulfoxide are the corresponding sulfide (under-oxidation) and sulfone (over-oxidation).[2][3] These impurities are often close in polarity to the desired sulfoxide, making them challenging to separate.

Identifying the Impurity:

-

Sulfide Impurity (2-Methylsulfanylpropan-1-amine): This impurity is less polar than your target compound. It will have a higher Rf value on a normal-phase TLC plate.

-

Sulfone Impurity (2-Methanesulfonylpropan-1-amine): This impurity is more polar than your target compound due to the second oxygen atom on the sulfur. It will have a lower Rf value on a normal-phase TLC plate.

Separation Strategies:

-

Optimized Column Chromatography: Careful optimization of your solvent system is crucial. A shallow gradient of a polar solvent (like methanol or ethanol) in a less polar solvent (like dichloromethane or ethyl acetate) can often resolve these closely related compounds.

-

Recrystallization: If your compound is a solid, recrystallization can be a powerful purification technique.[4] The key is to find a solvent system where the solubility of your desired sulfoxide and the impurities are significantly different at high and low temperatures.[5] Experiment with a range of solvents from polar (e.g., isopropanol, acetonitrile) to less polar (e.g., ethyl acetate, toluene).

Visualization of Potential Impurities

Caption: Synthetic relationship between the target sulfoxide and its common sulfide and sulfone impurities.

Q3: My purified compound appears to be degrading upon storage or during concentration. Why is this happening and how can I prevent it?

A3: Sulfoxides can be thermally labile and may undergo decomposition, especially at elevated temperatures.[6] The presence of the amine group can also contribute to instability.

Prevention Strategies:

-